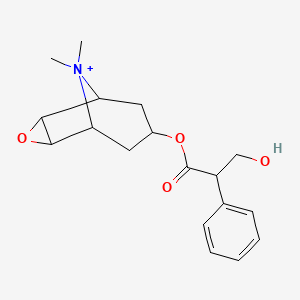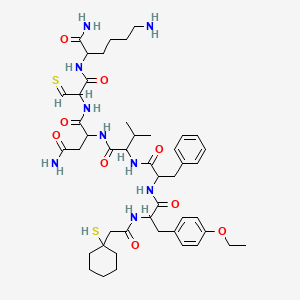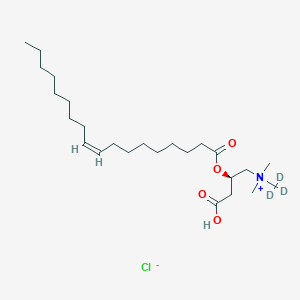
Methanesulfonamide, N-(4-(1-hydroxy-2-(methylamino)propyl)phenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonamide, N-(4-(1-hydroxy-2-(methylamino)propyl)phenyl)-, monohydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it valuable for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(1-hydroxy-2-(methylamino)propyl)phenyl)-, monohydrochloride typically involves the reaction of methanesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonamide, N-(4-(1-hydroxy-2-(methylamino)propyl)phenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted sulfonamides. These products have various applications in pharmaceuticals and chemical research .
Aplicaciones Científicas De Investigación
Methanesulfonamide, N-(4-(1-hydroxy-2-(methylamino)propyl)phenyl)-, monohydrochloride has numerous scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methanesulfonamide, N-(4-(1-hydroxy-2-(methylamino)propyl)phenyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to the desired biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other sulfonamides and amines, such as:
- Methanesulfonamide
- N-(2-methylthio-1-p-toluenesulfonyl)methanesulfonamide
- tert-Butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate
Uniqueness
Methanesulfonamide, N-(4-(1-hydroxy-2-(methylamino)propyl)phenyl)-, monohydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable for various scientific and industrial applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
955-47-5 |
|---|---|
Fórmula molecular |
C11H19ClN2O3S |
Peso molecular |
294.80 g/mol |
Nombre IUPAC |
N-[4-[(1R,2S)-1-hydroxy-2-(methylamino)propyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C11H18N2O3S.ClH/c1-8(12-2)11(14)9-4-6-10(7-5-9)13-17(3,15)16;/h4-8,11-14H,1-3H3;1H/t8-,11-;/m0./s1 |
Clave InChI |
OMGYZLAJZAMSKO-RWHJDYSMSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C1=CC=C(C=C1)NS(=O)(=O)C)O)NC.Cl |
SMILES canónico |
CC(C(C1=CC=C(C=C1)NS(=O)(=O)C)O)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[hydroxy-[[3-hydroxy-5-(4-oxo-5H-imidazo[2,1-b]purin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B10795475.png)
![3-(4-Iodo-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid isopropyl ester](/img/structure/B10795481.png)

![(E)-but-2-enedioic acid;4-[(E,3E)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol](/img/structure/B10795492.png)

![6-[1-(3-Hydroxy-2-methoxypropanoyl)oxyethyl]phenazine-1-carboxylic acid](/img/structure/B10795523.png)
![N-[(E)-[(7aS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B10795537.png)
![N-(2-amino-3-methylpentanoyl)-N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]-1-[2-(methylamino)-3-[6-(piperazine-1-carbonyl)-6-(2H-pyridine-1-carbonyl)cyclohexa-1,3-dien-1-yl]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B10795539.png)
![7-[2-[(E)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B10795542.png)
![(Z)-7-[(1R,4S,5R,6S)-5-[(E,3R)-3-Hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B10795543.png)



![N-[[(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B10795555.png)
